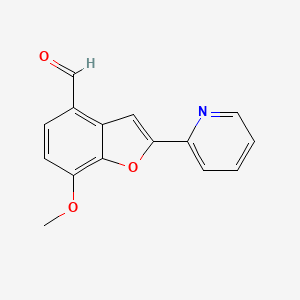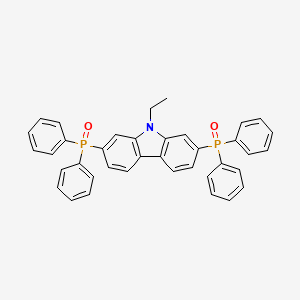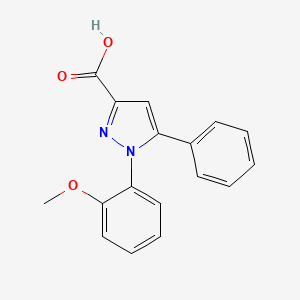
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to form the pyrazole ring
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may influence its reactivity and biological activity.
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s chemical properties and interactions.
1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: Another positional isomer with potential differences in reactivity and biological effects.
Eigenschaften
CAS-Nummer |
62160-82-1 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(11-13(18-19)17(20)21)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
JOXVQNHRNQVNCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




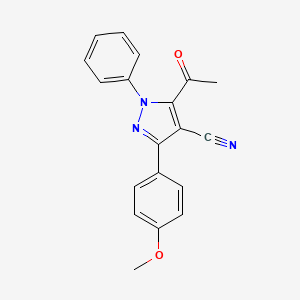
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
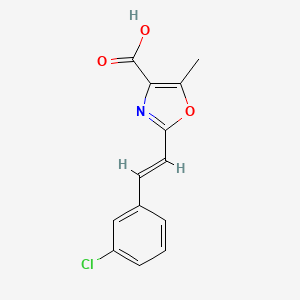
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)

![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
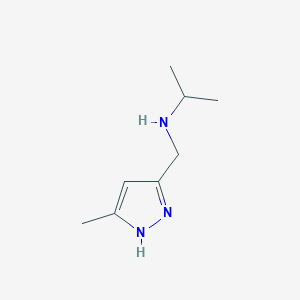
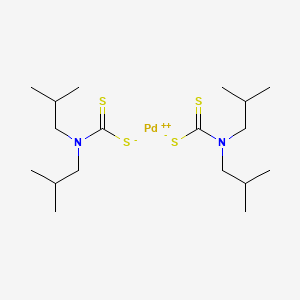
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
